2-[(2-phenoxyethyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole
Description
2-[(2-Phenoxyethyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted at the 2-position with a (2-phenoxyethyl)sulfanyl group and at the 5-position with a phenyl ring. The 1,3,4-oxadiazole scaffold is renowned for its electron-deficient aromatic system, which enhances metabolic stability and facilitates diverse biological interactions.
Properties
IUPAC Name |
2-(2-phenoxyethylsulfanyl)-5-phenyl-1,3,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-3-7-13(8-4-1)15-17-18-16(20-15)21-12-11-19-14-9-5-2-6-10-14/h1-10H,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFSZSWAPBMYLHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)SCCOC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-phenoxyethyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole typically involves the reaction of 2-phenoxyethyl thiol with 5-phenyl-1,3,4-oxadiazole-2-thiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and pressure, and using industrial-grade reagents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2-phenoxyethyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The phenyl and phenoxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic or nucleophilic reagents can be used depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced heterocyclic compounds.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Biological Activities
-
Antimicrobial Properties
- Oxadiazole derivatives are known for their antimicrobial activity. Research has demonstrated that compounds with oxadiazole cores exhibit significant antibacterial effects against various strains, including Escherichia coli and Staphylococcus aureus . The presence of the phenyl and phenoxyethyl groups may enhance these properties through improved interaction with bacterial cell membranes.
- Antioxidant Activity
-
Anticancer Potential
- The anticancer activity of oxadiazoles has been explored in various studies. For instance, certain derivatives have shown efficacy against glioblastoma cell lines, suggesting that modifications to the oxadiazole structure can significantly influence cytotoxicity and selectivity towards cancer cells .
-
Anti-Diabetic Effects
- Recent investigations into the anti-diabetic potential of oxadiazole derivatives have yielded promising results. Compounds have been tested in models such as Drosophila melanogaster, demonstrating a reduction in glucose levels and indicating potential for further development as anti-diabetic agents .
Comparative Analysis of Biological Activities
Case Studies
- Antimicrobial Screening : A synthesized series of 1,3,4-oxadiazoles were tested for their antibacterial properties. Compounds similar to 2-[(2-phenoxyethyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole exhibited comparable effectiveness to standard antibiotics in inhibiting bacterial growth .
- Cytotoxicity Assays : In vitro assays demonstrated that specific oxadiazole derivatives led to significant apoptosis in cancer cells, highlighting their potential as chemotherapeutic agents .
- In Vivo Studies : Research involving genetically modified models has shown that certain derivatives can effectively lower blood sugar levels, suggesting a pathway for developing new anti-diabetic medications based on this chemical scaffold .
Mechanism of Action
The mechanism of action of 2-[(2-phenoxyethyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the growth of microorganisms or cancer cells by interfering with their metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-[(2-phenoxyethyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole with structurally or functionally related 1,3,4-oxadiazole derivatives, focusing on substituents, biological activities, and physicochemical properties.
Structural and Functional Insights
- Anti-Cancer Activity: Phenoxymethyl vs. Phenoxyethylsulfanyl: The phenoxymethyl derivative (IC₅₀ ~10 µM) exhibits potent anti-breast cancer activity via apoptosis induction, likely due to its balanced lipophilicity and electronic effects . The sulfanyl group in the target compound may enhance redox-mediated cytotoxicity or improve binding to thiol-rich enzyme pockets. Halogen/Nitro Substituents: Bromo- and nitro-substituted derivatives (e.g., 2-(2-bromo-3-nitrophenyl)-5-phenyl) show moderate cytotoxicity, suggesting electron-withdrawing groups enhance DNA intercalation or kinase inhibition .
- Material Science Applications: Fluorophores: DMAC-DPO demonstrates tunable TADF properties with high quantum yields (>80%), critical for organic light-emitting diodes (OLEDs). The dimethylacridinyl donor and phenyl-oxadiazole acceptor enable efficient charge transfer . The tert-butyl group in butyl-PBD improves solubility without compromising optical properties .
- Antimicrobial Activity: 2-Amino Derivatives: Substitution with dithiocarbamate or nitro groups enhances antibacterial activity, likely by disrupting bacterial membrane integrity or inhibiting enzymes like dihydrofolate reductase .
Physicochemical and Toxicity Considerations
- Solubility: PBD and its derivatives exhibit poor solubility in nonpolar solvents, limiting their utility in liquid scintillators. Butyl-PBD addresses this via the tert-butyl group .
- Toxicity: BPO (2-(4-biphenyl)-5-phenyloxazole) is notably toxic, restricting its use compared to PBD . The sulfanyl group in the target compound may introduce hepatotoxicity risks, as seen in sulfanyl-containing drugs.
Biological Activity
2-[(2-phenoxyethyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole (CAS Number: 477846-67-6) is a compound belonging to the oxadiazole family, which has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molar mass of 330.36 g/mol. The compound features a phenyl group and a phenoxyethyl sulfanyl moiety, which are significant for its biological interactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. Notably:
- Cytotoxicity : Research indicates that derivatives of 1,3,4-oxadiazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound were tested against MCF-7 (breast cancer) and MDA-MB-453 cell lines, showing promising antiproliferative activities .
- Mechanism of Action : The mechanism by which these compounds exert their effects often involves the induction of apoptosis in cancer cells. This was evidenced by morphological changes in treated cells and confirmed through Western blot analysis showing increased levels of apoptotic markers such as p53 and cleaved caspase-3 .
- Molecular Docking Studies : Molecular docking studies have suggested that these compounds can interact favorably with estrogen receptors and other target proteins involved in cancer progression . This interaction is crucial for understanding how these compounds can be optimized for better efficacy.
Pharmacokinetic Properties
The pharmacokinetics of this compound derivatives have been assessed using Lipinski's rule of five to predict their drug-likeness. The findings suggest that many derivatives possess favorable absorption and distribution characteristics .
Data Tables
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2-(Phenoxymethyl)-5-(4-chlorophenyl)-1,3,4-oxadiazole | MCF-7 | 0.65 | Apoptosis induction |
| 2-(Phenoxymethyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole | MDA-MB-453 | 0.87 | Apoptosis induction |
| 2-(Phenoxyethyl)-5-(phenyl)-1,3,4-oxadiazole | Various | Varies | Estrogen receptor interaction |
Case Studies
Several case studies have explored the efficacy of oxadiazole derivatives in clinical settings:
- Breast Cancer Study : A study evaluated the effects of various oxadiazole derivatives on breast cancer cell lines. It was observed that specific modifications in the chemical structure enhanced cytotoxicity significantly .
- Molecular Interaction Studies : Another research effort focused on elucidating the binding affinities of these compounds with key proteins involved in cancer pathways. The results indicated strong binding interactions that could lead to effective therapeutic outcomes .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-[(2-phenoxyethyl)sulfanyl]-5-phenyl-1,3,4-oxadiazole, and how are intermediates characterized?
- Methodological Answer : A typical synthesis involves reacting 2-mercaptobenzothiazole (2-MBt) with 2-phenyl-5-chloromethyl-1,3,4-oxadiazole in pyridine. Key intermediates are characterized via Fourier-transform infrared (FTIR) spectroscopy to confirm the disappearance of the S-H band (~2550 cm⁻¹) and appearance of C-S-C stretching (~750 cm⁻¹). Melting points and NMR (¹H/¹³C) further validate purity and structural integrity .
Q. How is the structural conformation of this compound analyzed in crystallography studies?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals noncovalent interactions (e.g., CH⋯N and CH⋯π) critical for stabilizing the oxadiazole core. Computational tools like Hirshfeld surface analysis quantify intermolecular interactions, while density functional theory (DFT) aligns experimental bond lengths/angles with theoretical models .
Q. What spectroscopic techniques are used to confirm the compound’s identity and purity?
- Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while ¹H NMR detects aromatic protons (δ 7.2–8.1 ppm) and methylene groups (δ 3.8–4.2 ppm). IR spectroscopy identifies oxadiazole C=N stretching (~1610 cm⁻¹) and ether C-O-C bands (~1250 cm⁻¹) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of biological activity in derivatives?
- Methodological Answer : Substitutions on the phenoxyethyl group (e.g., halogenation at the phenyl ring) enhance antifungal activity by increasing lipophilicity and membrane penetration. For anticancer activity, introducing electron-withdrawing groups (e.g., -NO₂) improves DNA intercalation efficacy. In vitro assays (e.g., MTT for cytotoxicity) and molecular docking against targets like LOX (lipoxygenase) validate SAR hypotheses .
Q. What strategies resolve contradictions in reported biological activities across studies?
- Methodological Answer : Discrepancies in antifungal vs. anticancer efficacy may arise from assay conditions (e.g., pH, cell lines). Meta-analysis of IC₅₀ values under standardized protocols (e.g., CLSI guidelines for antifungals) and 3D-QSAR models can reconcile data. For example, derivatives with a tertiary butyl group showed 10-fold higher LOX inhibition than fluoro-substituted analogs in controlled studies .
Q. How do computational methods predict the compound’s interaction with biological targets?
- Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) model binding stability to acetylcholinesterase (AChE) over 100 ns trajectories. Docking scores (AutoDock Vina) correlate with experimental IC₅₀ values, while ADMET predictions (SwissADME) assess pharmacokinetic liabilities, such as blood-brain barrier permeability .
Q. What challenges arise in scaling up synthesis, and how are they addressed?
- Methodological Answer : Scaling from milligram to gram quantities often faces yield drops due to side reactions (e.g., oxidation of the sulfanyl group). Optimizing solvent polarity (e.g., DMF vs. THF) and using catalysts like Pd/C for deprotection steps improve yields to >70%. Process analytical technology (PAT) monitors real-time reaction progress .
Q. How does the compound’s electronic structure influence its reactivity and stability?
- Methodological Answer : Frontier molecular orbital (FMO) analysis via DFT (B3LYP/6-311+G**) reveals a HOMO-LUMO gap of ~4.8 eV, indicating moderate reactivity. Electron-withdrawing substituents lower LUMO energy, enhancing electrophilic attack susceptibility. Stability under UV light is assessed via accelerated degradation studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
